1-(Azetidin-3-YL)piperidin-4-OL
Overview
Description
1-(Azetidin-3-yl)piperidin-4-ol is a chemical compound that features a piperidine ring fused with an azetidine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Azetidin-3-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, the synthesis may involve the use of piperidine-4-ol and azetidine-3-carboxylic acid, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products Formed
Major products formed from these reactions include various substituted piperidine and azetidine derivatives, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
1-(Azetidin-3-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)azetidin-3-ol: Similar structure but different functional groups.
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate: A derivative with trifluoroacetate groups.
Uniqueness
This compound is unique due to its specific combination of piperidine and azetidine rings, along with the hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGNBJWWDCIHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622159 | |
Record name | 1-(Azetidin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-52-9 | |
Record name | 1-(3-Azetidinyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azetidin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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